![molecular formula C22H20N4O3 B3304545 N-(2-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-58-8](/img/structure/B3304545.png)
N-(2-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a carboxamide, a phenyl group, and a pyrazolo[4,3-c]pyridine moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the phenyl and carboxamide groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazolo[4,3-c]pyridine core is a fused ring system that contains both nitrogen and carbon atoms . The phenyl and carboxamide groups are likely to be attached to this core .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, while the phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Factor Xa Inhibition
The compound is structurally similar to Apixaban , a direct inhibitor of activated factor X (FXa), which is in development for the prevention and treatment of various thromboembolic diseases . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Antithrombotic Efficacy
Apixaban, a compound with a similar structure, has demonstrated dose-dependent antithrombotic efficacy in animal models at doses that preserved hemostasis . It indirectly inhibits platelet aggregation by reducing thrombin generation .
Drug Development
The compound could potentially be used in the development of new drugs due to its structural similarity with Apixaban . Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .
Negative Allosteric Modulator
The compound has been developed as a potent negative allosteric modulator . Allosteric modulators are a class of drugs that modulate the effect of endogenous ligands on G protein-coupled receptors .
Antioxidant Properties
Thiazoles, a class of compounds to which the given compound belongs, have been found to exhibit antioxidant properties . They can act as free radical scavengers, reducing agents, and metal chelators .
Antimicrobial and Antifungal Activities
Thiazoles have also been found to have diverse biological activities, including antimicrobial and antifungal properties . This suggests that the compound could potentially be used in the development of new antimicrobial and antifungal drugs .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-25-13-17(21(27)23-12-15-8-6-7-11-19(15)29-2)20-18(14-25)22(28)26(24-20)16-9-4-3-5-10-16/h3-11,13-14H,12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCMKUHLPAFKTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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